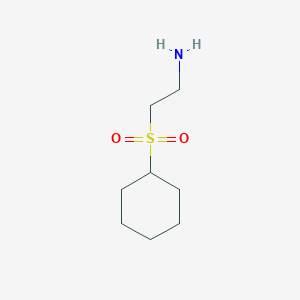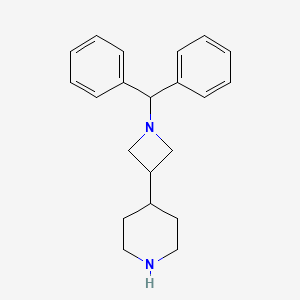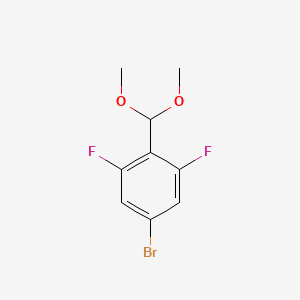
5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene: is an organic compound with the molecular formula C9H9BrF2O2 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of methoxy groups. One common method involves the bromination of 2,3-difluorotoluene using bromine in the presence of a catalyst. The resulting brominated product is then treated with dimethoxymethane under acidic conditions to introduce the dimethoxymethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(dimethoxymethyl)-1,3-difluorobenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the removal of the bromine atom.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating their signaling pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(dimethoxymethyl)pyridine
- 5-Bromo-2,3-dimethoxybenzoic acid
- 5-Bromo-2-iodopyrimidine
Comparison: 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and a broader range of applications in scientific research. The presence of the dimethoxymethyl group also enhances its solubility and stability, making it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C9H9BrF2O2 |
|---|---|
Poids moléculaire |
267.07 g/mol |
Nom IUPAC |
5-bromo-2-(dimethoxymethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-9(14-2)8-6(11)3-5(10)4-7(8)12/h3-4,9H,1-2H3 |
Clé InChI |
BRSFAYJIPHFBGP-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(C=C(C=C1F)Br)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





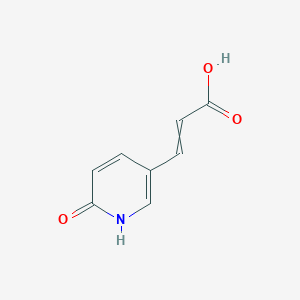
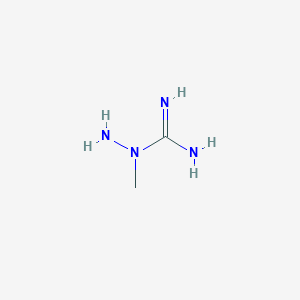
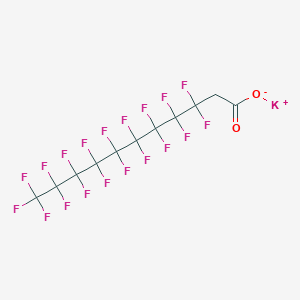
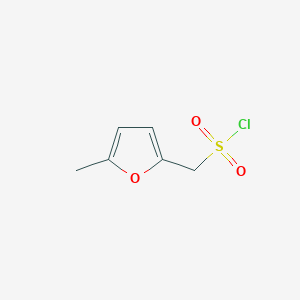
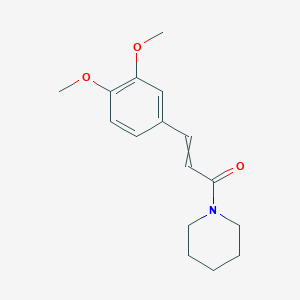
![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
![Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-](/img/structure/B12438966.png)
